![molecular formula C6H5ClO4 B1262208 (3Z,5E)-3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid](/img/structure/B1262208.png)
(3Z,5E)-3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid
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Overview
Description
3-Chloro-2-hydroxymuconic semialdehyde is a medium-chain fatty acid.
Scientific Research Applications
1. Chemical Synthesis and Configuration Studies
(3Z,5E)-3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has been explored in the context of chemical synthesis and configuration determination. Quinkert et al. (1971) discuss the production of configurational isomers of 6-phenyl-hepta-3,5-dienoic acid derivatives, including 3Z and 5E isomers, through different condensation processes. The study highlights the relevance of such compounds in understanding stereochemical configurations in organic chemistry Quinkert et al., 1971.
2. Biochemical and Environmental Studies
In biochemical and environmental research, this compound has been examined for its interaction with enzymes and potential environmental impact. Bartels et al. (1984) investigated the inactivation of catechol 2,3-dioxygenase by 3-chlorocatechol (a related compound), revealing insights into enzyme inhibition mechanisms and potential environmental implications Bartels et al., 1984.
3. Applications in Organic Chemistry
The compound has also been studied for its applications in the field of organic chemistry, particularly in the synthesis of various organic compounds. Tsuboi et al. (1988) explored the stereoselective synthesis of 3,5-alkadienoic esters from 2,4-dienoic isomers, demonstrating the utility of these compounds in creating diverse organic molecules Tsuboi et al., 1988.
4. Biological Applications
This chemical has relevance in biological contexts as well. For example, D’yakonov et al. (2017) synthesized novel steroid derivatives of 5Z,9Z-dienoic acids, showing potential applications in cancer studies and human topoisomerase I inhibitory activity D’yakonov et al., 2017.
5. Photophysical Studies
In the realm of photophysical research, Nolan et al. (2005) described the properties of fluorescein-based dyes, including compounds related to 3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid, for sensing biological Zn(II). This highlights its potential applications in biological imaging and sensing Nolan et al., 2005.
properties
Product Name |
(3Z,5E)-3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
---|---|
Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
(3Z,5E)-3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(2-1-3-8)5(9)6(10)11/h1-3,8H,(H,10,11)/b3-1+,4-2- |
InChI Key |
ARNPHMFDLAFXDI-TZFCGSKZSA-N |
Isomeric SMILES |
C(=C/O)\C=C(\C(=O)C(=O)O)/Cl |
Canonical SMILES |
C(=CO)C=C(C(=O)C(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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